Z-FY-Cho

Vue d'ensemble

Description

Les inhibiteurs de la cathepsine L sont une classe de composés qui ciblent l'enzyme cathepsine L, une protéase à cystéine impliquée dans la dégradation des protéines intracellulaires et endocytées dans les lysosomes. La cathepsine L joue un rôle essentiel dans divers processus physiologiques, notamment le renouvellement des protéines, la présentation des antigènes et le remodelage tissulaire. La dysrégulation de l'activité de la cathepsine L a été impliquée dans de nombreuses maladies, telles que le cancer, le diabète et les infections virales, ce qui en fait une cible attrayante pour l'intervention thérapeutique .

Applications De Recherche Scientifique

Cathepsin L inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as chemical biology tools to study the role of cathepsin L in various cellular processes.

Medicine: Potential therapeutic agents for treating diseases such as cancer, diabetes, and viral infections, including COVID-19

Industry: Utilized in the development of diagnostic assays and screening kits for cathepsin L activity.

Mécanisme D'action

Target of Action

Z-FY-Cho is a potent and specific inhibitor of Cathepsin L (CTSL) . CTSL is a cysteine protease that plays a crucial role in various physiological and pathological processes, including cancer progression .

Mode of Action

This compound interacts with CTSL, inhibiting its proteolytic activity . This interaction blocks the activation of certain pathways and processes that are typically activated by CTSL, leading to changes in cellular behavior .

Biochemical Pathways

The inhibition of CTSL by this compound affects several biochemical pathways. One of the key pathways influenced is the packaging of the telomere ends pathway . This pathway is crucial for the maintenance of telomeres, which are protective structures at the ends of chromosomes. Disruption of this pathway can lead to cellular senescence or apoptosis .

Pharmacokinetics

The effectiveness of this compound in inhibiting ctsl suggests that it has sufficient bioavailability to reach its target in the cell .

Result of Action

The inhibition of CTSL by this compound has several molecular and cellular effects. It has been shown to reduce the resistance of certain cancer cells to radiation therapy . Additionally, this compound has been found to enhance autophagy activity, block the activation of caspase-3 and PARP, and reverse the epithelial-mesenchymal transition (EMT) process . These effects can lead to a reduction in cell migration and invasion, which are key characteristics of aggressive cancers .

Analyse Biochimique

Biochemical Properties

Z-FY-Cho interacts with cathepsin L, a lysosomal cysteine proteinase . By inhibiting cathepsin L, this compound can influence the biochemical reactions that this enzyme is involved in .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize human glioma cells to ionizing radiation in vitro through the NF-κB signaling pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of cathepsin L . This inhibition can lead to changes in gene expression and can affect the activity of other biomolecules .

Temporal Effects in Laboratory Settings

It has been shown to effectively block SARS-CoV-2 infection both in vitro and in vivo, suggesting that it has long-term effects on cellular function .

Metabolic Pathways

This compound, as an inhibitor of cathepsin L, is likely to be involved in the metabolic pathways that this enzyme participates in . Specific interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels, are yet to be fully determined.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, cathepsin L, which is a lysosomal enzyme . Specific effects on its activity or function due to its localization are yet to be fully determined.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse des inhibiteurs de la cathepsine L implique généralement la conception et l'optimisation d'inhibiteurs peptidiques ou à petites molécules. Une approche courante est l'incorporation de substitutions thioamides dans les squelettes peptidiques pour améliorer la stabilité protéolytique et la sélectivité . Les voies de synthèse comprennent souvent la synthèse peptidique en phase solide, suivie d'une purification et d'une caractérisation à l'aide de techniques telles que la chromatographie liquide haute performance et la spectrométrie de masse.

Méthodes de production industrielle : La production industrielle d'inhibiteurs de la cathepsine L peut impliquer une synthèse à grande échelle utilisant des synthétiseurs peptidiques automatisés et des méthodes de purification avancées. Le processus de production doit garantir une pureté et un rendement élevés, conformément aux normes strictes de contrôle de la qualité. En outre, le développement de voies de synthèse rentables et évolutives est crucial pour la viabilité commerciale.

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de la cathepsine L subissent principalement des réactions qui modifient leurs structures peptidiques ou à petites molécules pour améliorer leur puissance inhibitrice et leur sélectivité. Ces réactions comprennent :

Oxydation : Introduction d'agents oxydants pour modifier des groupes fonctionnels spécifiques.

Réduction : Utilisation d'agents réducteurs pour obtenir les modifications chimiques souhaitées.

Substitution : Incorporation de substituants pour améliorer l'affinité de liaison et la spécificité.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Substituants : Groupes thioamides, fluorophores pour les sondes basées sur l'activité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont des inhibiteurs peptidiques ou à petites molécules modifiés, présentant une stabilité, une sélectivité et une puissance inhibitrice améliorées contre la cathepsine L .

4. Applications de la recherche scientifique

Les inhibiteurs de la cathepsine L ont un large éventail d'applications de recherche scientifique, notamment :

Médecine : Agents thérapeutiques potentiels pour le traitement de maladies telles que le cancer, le diabète et les infections virales, y compris la COVID-19

Industrie : Utilisés dans le développement d'essais diagnostiques et de kits de criblage pour l'activité de la cathepsine L.

5. Mécanisme d'action

Les inhibiteurs de la cathepsine L exercent leurs effets en se liant au site actif de la cathepsine L, empêchant ainsi l'enzyme de cliver ses protéines substrat. Cette inhibition peut être obtenue par divers mécanismes, notamment les interactions covalentes et non covalentes. Les cibles moléculaires et les voies impliquées dans l'inhibition de la cathepsine L comprennent la perturbation de l'activité protéolytique, la modulation de la présentation des antigènes et l'interférence avec l'entrée des virus dans les cellules hôtes .

Composés similaires :

- Inhibiteurs de la Cathepsine B

- Inhibiteurs de la Cathepsine K

- Inhibiteurs de la Cathepsine S

- Inhibiteurs de la Calpaïne

Comparaison : Les inhibiteurs de la cathepsine L sont uniques en leur capacité à cibler sélectivement la cathepsine L par rapport aux autres cathepsines, telles que la cathepsine B, K et S. Cette sélectivité est obtenue grâce à la conception de structures peptidiques ou à petites molécules spécifiques qui s'adaptent au site actif de la cathepsine L avec une affinité élevée. En outre, les inhibiteurs de la cathepsine L se sont montrés prometteurs dans le traitement d'un éventail plus large de maladies, y compris les infections virales telles que la COVID-19, en raison de leur rôle dans l'entrée et la réplication virales .

Comparaison Avec Des Composés Similaires

- Cathepsin B Inhibitors

- Cathepsin K Inhibitors

- Cathepsin S Inhibitors

- Calpain Inhibitors

Comparison: Cathepsin L inhibitors are unique in their ability to selectively target cathepsin L over other cathepsins, such as cathepsin B, K, and S. This selectivity is achieved through the design of specific peptide or small molecule structures that fit the active site of cathepsin L with high affinity. Additionally, cathepsin L inhibitors have shown promise in treating a broader range of diseases, including viral infections like COVID-19, due to their role in viral entry and replication .

Activité Biologique

Z-FY-CHO is a potent and selective inhibitor of cathepsin L (CTSL), a cysteine protease involved in various biological processes, including cellular senescence, cancer progression, and viral replication. This article examines the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

This compound selectively inhibits CTSL by binding to its active site, thereby preventing the proteolytic cleavage of substrates that are critical for various cellular functions. This inhibition has been shown to affect several pathways:

- Cellular Senescence : Inhibition of CTSL by this compound has been linked to reduced expression of CUX1 and p16INK4a, markers associated with cellular senescence. Studies indicate that treatment with this compound leads to decreased levels of these proteins in human endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), suggesting a role in modulating senescence-related pathways .

- Cancer Progression : this compound's ability to inhibit CTSL has implications for cancer management. By blocking CTSL activity, this compound can enhance the radiosensitivity of cancer cells, as demonstrated in studies where its application resulted in increased DNA damage and apoptosis in irradiated U251 glioblastoma cells .

1. Cellular Senescence and CTSL Inhibition

A study published in Aging demonstrated that this compound effectively suppressed cellular senescence in human ECs by downregulating CUX1 and p16INK4a expression. The research employed SA-β-gal staining to quantify senescent cells, revealing a significant reduction in senescence markers upon treatment with this compound .

| Cell Type | Treatment | CUX1 Expression | p16INK4a Expression | Senescence Markers |

|---|---|---|---|---|

| Human ECs | This compound | Decreased | Decreased | Reduced |

| Human VSMCs | This compound | Decreased | Decreased | Reduced |

2. Effects on Neuronal Cells

In a study examining the effects of oxygen-glucose deprivation (OGD) on neuronal cells, this compound was unable to prevent the increase in LG3 levels post-reperfusion but did show some modulatory effects on normoxic cultures. This indicates that while this compound can influence certain pathways, its efficacy may vary depending on the cellular context .

3. Viral Replication Inhibition

This compound has also been studied for its antiviral properties. In experiments involving murine norovirus (MNV) and other viruses, treatment with this compound significantly reduced viral titers, implicating CTSL as a facilitator of viral entry and replication .

| Virus Type | Inhibitor Used | Viral Titer Reduction |

|---|---|---|

| MNV | This compound | 649.4–801.2-fold |

| PEC | This compound | 32.6–106-fold |

Implications for Therapeutic Applications

The biological activity of this compound highlights its potential as a therapeutic agent in various contexts:

- Cancer Therapy : By enhancing radiosensitivity through CTSL inhibition, this compound may be beneficial in combination therapies for cancer treatment.

- Anti-Aging Research : Its role in modulating cellular senescence opens avenues for research into age-related diseases.

Propriétés

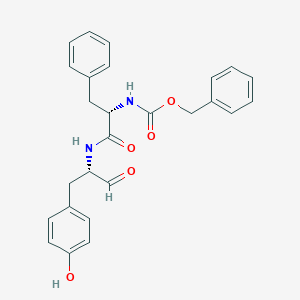

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32)/t22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDJMLQSYRSZKC-UPVQGACJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167498-29-5 | |

| Record name | N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167498295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(BENZYLOXYCARBONYL)-L-PHENYLALANYL-L-TYROSINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U433S6RM7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.